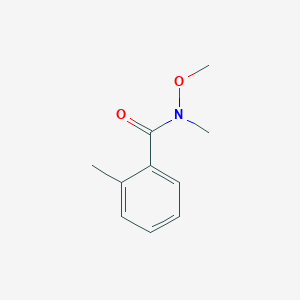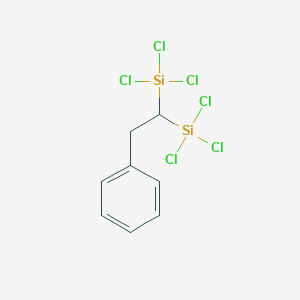
Bis(trichlorosilyl)benzylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trichlorosilyl)benzylmethane is a chemical compound that has gained significant attention in scientific research due to its potential applications as a cross-linking agent, polymer modifier, and surface modifier. The compound is also known as BTBMA or BTMS and has a molecular formula of C16H16Cl6Si2.
Mécanisme D'action
The mechanism of action of BTBMA is based on its ability to form covalent bonds with other molecules, such as polymers and substrates. The trichlorosilyl group of BTBMA reacts with the hydroxyl groups of the polymer or substrate, forming a covalent bond and cross-linking the molecules. This cross-linking process results in the formation of a three-dimensional network that enhances the properties of the material.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of BTBMA. However, some studies have suggested that BTBMA may have toxic effects on living organisms and may cause skin irritation and respiratory problems. Therefore, it is essential to handle BTBMA with caution and follow proper safety procedures.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BTBMA in lab experiments include its ability to improve the properties of materials, its compatibility with various substrates and polymers, and its ease of synthesis. However, the limitations of using BTBMA include its potential toxicity and the need for proper safety procedures during handling and disposal.
Orientations Futures
There are several future directions for the research on BTBMA. One direction is to study the potential applications of BTBMA in the field of nanotechnology, where it can be used as a surface modifier for the preparation of nanocomposites. Another direction is to investigate the use of BTBMA in the development of new types of coatings and adhesives with improved properties. Furthermore, more research is needed to understand the biochemical and physiological effects of BTBMA and to develop safer handling and disposal methods for the compound.
Conclusion:
In conclusion, Bis(trichlorosilyl)benzylmethane is a chemical compound with potential applications in various fields of science. Its ability to improve the properties of materials, its compatibility with various substrates and polymers, and its ease of synthesis make it a promising compound for future research. However, the potential toxicity of BTBMA requires proper safety procedures during handling and disposal. Further research is needed to explore the full potential of BTBMA and to develop safer handling and disposal methods for the compound.
Méthodes De Synthèse
The synthesis of Bis(trichlorosilyl)benzylmethane involves the reaction between benzyl chloride and trichlorosilane in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 0°C and yields BTBMA as a white solid.
Applications De Recherche Scientifique
BTBMA has been extensively studied for its potential applications in various fields of science, including material science, polymer chemistry, and surface science. In material science, BTBMA has been used as a cross-linking agent for the preparation of high-performance polymers, such as polyimides and epoxy resins. In polymer chemistry, BTBMA has been used as a modifier for the synthesis of new types of polymers with improved properties, such as thermal stability, mechanical strength, and chemical resistance. In surface science, BTBMA has been used as a surface modifier for various substrates, such as glass, metal, and silicon, to improve their adhesion and wettability.
Propriétés
Numéro CAS |
1922-99-2 |
|---|---|
Nom du produit |
Bis(trichlorosilyl)benzylmethane |
Formule moléculaire |
C8H8Cl6Si2 |
Poids moléculaire |
373 g/mol |
Nom IUPAC |
trichloro-(2-phenyl-1-trichlorosilylethyl)silane |
InChI |
InChI=1S/C8H8Cl6Si2/c9-15(10,11)8(16(12,13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
FKVMNOZPEYQJLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Autres numéros CAS |
1922-99-2 |
Synonymes |
2-benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



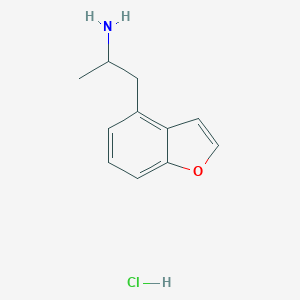
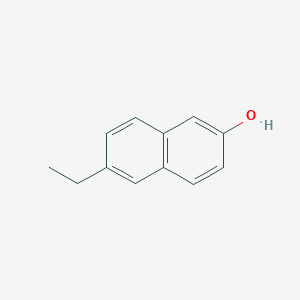
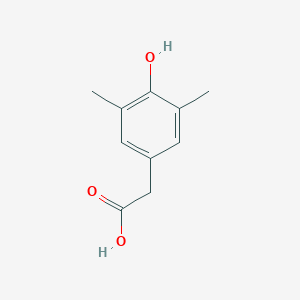
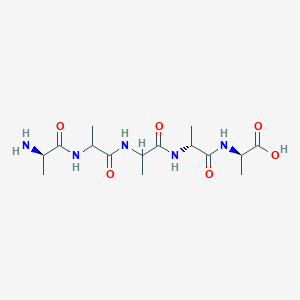
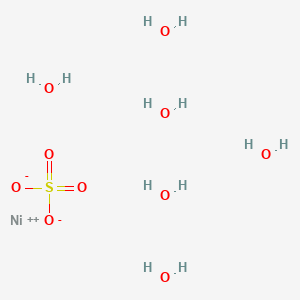
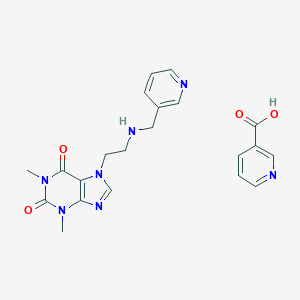
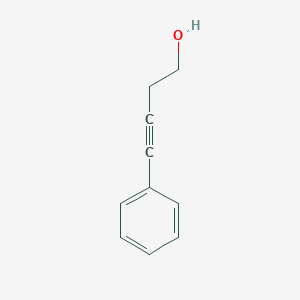
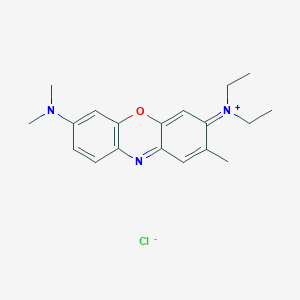
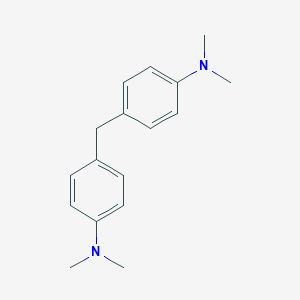
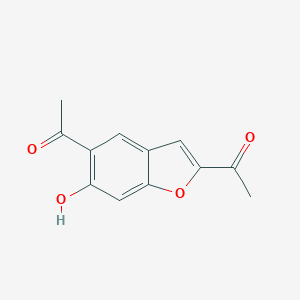
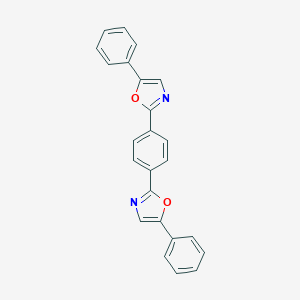
![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)

